Home > Products > Screening Compounds P127699 > Deferoxamine mesylate
Deferoxamine mesylate -

Deferoxamine mesylate

Catalog Number: EVT-8116402
CAS Number:
Molecular Formula: C26H52N6O10S
Molecular Weight: 640.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Deferoxamine mesylate falls under the category of small molecules and chelating agents. It is classified as an iron chelator and has investigational uses in various therapeutic contexts, particularly concerning iron and aluminum toxicity .

Synthesis Analysis

The synthesis of deferoxamine mesylate involves several key steps:

  1. Starting Material: The synthesis typically begins with N-hydroxycadaverine or its derivatives, which serve as precursors for constructing the deferoxamine backbone. This approach allows for flexibility in modifying the structure during synthesis .
  2. Acylation: The primary amine of N-hydroxycadaverine is acylated using succinic anhydride to form the core structure of deferoxamine. This reaction is crucial as it introduces the necessary functional groups required for iron binding .
  3. Formation of Mesylate Salt: The mesylate form is produced by treating purified deferoxamine hydrochloride with an anion exchange resin containing mesylate ions. This step ensures the final product has improved solubility and stability compared to its hydrochloride counterpart .
  4. Purification: The crude product is purified through recrystallization or chromatography to achieve a high degree of purity necessary for pharmaceutical applications .

Technical Parameters

  • Reaction Conditions: Typically conducted under controlled pH (around 8-9) and temperature conditions to optimize yield and minimize side reactions.
  • Yield: Varies depending on specific synthetic routes but can be optimized through careful control of reaction parameters.
Molecular Structure Analysis

The molecular formula of deferoxamine mesylate is C25H48N6O8C_{25}H_{48}N_{6}O_{8} with a molecular weight of approximately 560.68 g/mol .

Structural Features

  • Functional Groups: The molecule contains multiple hydroxamic acid groups that are critical for its chelating ability, along with amine and carboxylic acid functionalities.
  • Three-Dimensional Conformation: The spatial arrangement allows for optimal interaction with metal ions, forming stable complexes.

Analytical Techniques

  • Nuclear Magnetic Resonance Spectroscopy: Used to confirm structural integrity and purity.
  • Mass Spectrometry: Helps in determining molecular weight and confirming the presence of expected fragments.
Chemical Reactions Analysis

Deferoxamine mesylate primarily engages in complexation reactions with metal ions:

  1. Iron Complexation: It forms stable complexes with ferric ions, resulting in ferrioxamine, which can be eliminated via renal pathways. The binding affinity for ferric iron is significantly higher than that for ferrous iron (Fe²⁺) .
  2. Aluminum Complexation: Similarly, it binds aluminum ions to form aluminoxamine complexes, enhancing aluminum clearance during dialysis treatments .

Reaction Conditions

  • pH Dependence: Optimal binding occurs at physiological pH levels.
  • Stoichiometry: Approximately 100 mg of deferoxamine can bind about 8.5 mg of ferric iron or 4.1 mg of aluminum .
Mechanism of Action

Deferoxamine mesylate exerts its therapeutic effects through a well-defined mechanism:

  1. Chelation Process: The hydroxamic acid groups in deferoxamine form coordinate bonds with trivalent iron or aluminum ions, effectively sequestering them from biological systems.
  2. Formation of Soluble Complexes: The resulting ferrioxamine or aluminoxamine complexes are water-soluble, facilitating renal excretion.
  3. Reduction of Toxicity: By binding excess metal ions, deferoxamine reduces oxidative stress and potential damage to tissues caused by free metal ions, particularly in cases of iron overload .
Physical and Chemical Properties Analysis

Deferoxamine mesylate exhibits several notable physical and chemical properties:

Characterization Techniques

  • Differential Scanning Calorimetry: Used to assess thermal properties like melting point and heat of fusion.
  • High-Performance Liquid Chromatography: Employed for purity assessment and quantification in formulations.
Applications

Deferoxamine mesylate has several significant applications:

  1. Clinical Use: Primarily used for treating conditions associated with iron overload, such as thalassemia major and hemochromatosis.
  2. Research Applications: Investigated for potential use in neurodegenerative diseases due to its ability to chelate metals implicated in oxidative stress.
  3. Pharmaceutical Development: Ongoing research into modifying its structure to improve bioavailability and tissue penetration while maintaining chelation efficacy .
Introduction to Deferoxamine Mesylate in Academic Research

Historical Context and Initial Discovery

The discovery of Deferoxamine Mesylate exemplifies scientific opportunism emerging from apparent failure. In the late 1950s, researchers at Ciba Pharmaceuticals and the Swiss Federal Institute of Technology investigated Streptomyces pilosus-derived compounds for antibacterial properties, focusing initially on ferrimycins. During purification, they isolated an iron-containing impurity—ferrioxamine—that demonstrated unexpected resistance to bacterial degradation. When ferrimycins proved therapeutically impractical due to rapid microbial resistance, attention shifted to these impurities. Initial hypotheses proposed ferrioxamine as an iron supplement for anemia, but metabolic studies revealed minimal iron release during transit, suggesting instead a high-affinity binding characteristic. This prompted synthesis of the iron-free molecule Deferoxamine in December 1960 [1] [7] [8].

Preclinical validation progressed rapidly through rabbit and canine models demonstrating significant urinary iron excretion without acute toxicity. By 1961, human trials commenced with a hemochromatosis patient showing clinically relevant iron reduction, establishing physiological proof-of-concept. The compound’s development trajectory accelerated remarkably: Swiss regulatory approval occurred in 1963, followed by United States Food and Drug Administration endorsement in 1968 for iron overload management. This five-year transition from animal models to clinical availability reflected both compelling efficacy data and the urgent unmet need in transfusion-dependent hematologic disorders [1] [4] [8].

Table 1: Key Milestones in Deferoxamine Development

YearMilestoneSignificance
1960Isolation of ferrioxamine B and synthesis of DeferoxamineIdentification of high-affinity iron-binding molecule
1961First human administration in hemochromatosisDemonstrated iron mobilization and urinary excretion in clinical setting
1963Commercial approval in SwitzerlandFirst regulatory authorization for clinical use
1968FDA approval for iron intoxication and chronic overloadEstablished standard-of-care for transfusion-related iron accumulation
1979Inclusion in WHO Essential Medicines ListGlobal recognition as critical therapeutic agent

Post-approval research quickly expanded beyond primary indications. By the 1980s, dialysis-associated aluminum toxicity emerged as a novel application, leveraging Deferoxamine’s affinity for trivalent cations. Parallel investigations explored its potential in radiation-induced tissue injury and neurodegenerative conditions, establishing a robust academic foundation for mechanism-driven repurposing [1] [4].

Pharmacological Rationale as a Chelating Agent

Molecular Mechanism of Iron Sequestration

Deferoxamine Mesylate functions as a hexadentate chelator with exceptional specificity for ferric iron (Fe³⁺). Its linear molecular structure (C₂₅H₄₈N₆O₈) incorporates three hydroxamic acid groups that each donate an oxygen atom to form coordinate covalent bonds with iron, creating a stable octahedral complex. This 1:1 stoichiometry yields ferrioxamine—a water-soluble compound with distinctive reddish coloration. Crucially, the molecule’s conformational flexibility enables complete encapsulation of Fe³⁺, preventing participation in redox cycling while excluding essential divalent cations like zinc and copper under physiological conditions [6] [10].

The chelation process occurs preferentially with labile iron pools, particularly non-transferrin-bound iron (NTBI) that appears during transfusion overload. Unlike transferrin-bound iron, NTBI readily participates in Fenton chemistry (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH), generating hydroxyl radicals that peroxidize lipids, oxidize proteins, and damage nucleic acids. By sequestering Fe³⁺, Deferoxamine disrupts this catalytic cycle at its source. Experimental evidence confirms reduced lipid peroxidation and oxidative stress markers in neuronal, cardiac, and hepatic tissues following administration [5] [6] [10].

Table 2: Chelation Sites and Biochemical Actions

Molecular FeatureBiochemical ActionPathophysiological Consequence
Hydroxamic acid groupsCoordinate covalent bonds with Fe³⁺Formation of inert ferrioxamine complex
Aliphatic backboneSolubility enhancement (50 mg/mL in water)Renal elimination of complexed metals
Terminal amineNon-participation in metal bindingFunctionalization for drug delivery systems without impairing chelation
Molecular weight (560.7 g/mol)Limited blood-brain barrier permeabilityRequirement for alternative CNS delivery strategies

Thermodynamic and Kinetic Binding Parameters

Deferoxamine’s efficacy arises from extraordinary binding affinity, quantified by a stability constant (log β) of 30.6 for Fe³⁺. This exceeds physiological chelators like transferrin (log β = 23) by orders of magnitude, enabling competitive iron extraction even at micromolar concentrations. Kinetic studies reveal association rates (k_on ≈ 10³ M⁻¹s⁻¹) sufficient for rapid NTBI scavenging during peak plasma concentrations following parenteral administration. The complex remains stable across pH 1–7, resisting acid-mediated dissociation during renal excretion [4] [6].

Comparative analyses demonstrate selectivity differentials: while aluminum (log β = 22.0) binding occurs therapeutically, affinity for calcium (log β = 2.5) or magnesium (log β = 4.3) remains negligible, minimizing electrolyte disruption. However, prolonged exposure risks trace metal depletion, necessitating monitoring during chronic use. Recent structural analogs seek enhanced brain permeability while preserving these thermodynamic advantages—an ongoing challenge in chelator design [4] [5].

Scope of Research Across Iron- and Aluminum-Related Pathologies

Iron Overload Syndromes

Transfusion-dependent hematologic disorders constitute the primary research domain. Thalassemia major patients receiving regular Deferoxamine infusions show reduced hepatic iron concentration (LIC) from >15 mg/g dry weight to <7 mg/g within 2–3 years, correlating with decreased serum ferritin (median reduction: 1560 μg/L annually). Histologically, this translates to regression of bridging fibrosis and reduced cirrhosis incidence. Cardiac outcomes demonstrate particular significance: left ventricular ejection fraction improvements (ΔLVEF +8.2%) accompany reduced cardiac T2* signal abnormalities, directly lowering heart failure mortality in prospective cohorts [4] [8].

Emerging applications address nontransfusional iron accumulation. Research in hereditary hemochromatosis reveals enhanced iron mobilization despite intact enteric regulation, while cerebral iron accumulation disorders like aceruloplasminemia show promising neuronal protection in murine models. The compound’s capacity to traverse the blood-cerebrospinal fluid barrier—though limited—enables measurable decreases in basal ganglia iron stores when administered via sustained-delivery systems [4] [8].

Aluminum Toxicity in Renal Impairment

Dialysis-associated encephalopathy and osteomalacia provide compelling repurposing opportunities. Aluminum contamination in dialysate binds plasma transferrin, depositing in bone and neural tissue. Deferoxamine’s moderate aluminum affinity (≈10% of iron affinity) proves sufficient for clinical benefit: administered pre-dialysis, it forms dialyzable aluminoxamine, reducing serum aluminum by 40–60% weekly. Bone biopsy studies confirm decreased aluminum surface staining (median reduction: 37%; p<0.001) and histological improvement in osteomalacia within 6 months. Cognitive assessments reveal slowed Mini-Mental State Examination decline versus controls, validating central nervous system efficacy despite restricted blood-brain barrier penetration [2] [8].

Emerging Research Frontiers

Radiation-induced fibrosis investigations exploit Deferoxamine’s angiogenic properties. Murine models demonstrate 42% increased microvessel density (p=0.007) and collagen reorganization following subcutaneous administration in irradiated tissue. Proposed mechanisms include hypoxia-inducible factor-1α stabilization and reduced oxidative damage to dermal fibroblasts—effects independent of primary chelation activity [1] [7].

Neurodegenerative research leverages iron’s role in amyloidogenesis. Transgenic Alzheimer’s models treated intranasally exhibit reduced cortical iron (–29%; p<0.01), attenuated β-amyloid plaque burden (–43%; p=0.003), and improved Morris water maze performance. Parkinsonian models show similar promise: substantia nigra tyrosine hydroxylase-positive neuron survival increases 2.7-fold versus controls when administered pre-degeneration. These findings stimulate ongoing clinical exploration despite delivery challenges [5].

Chronic wound applications focus on ischemia modulation. Diabetic ulcer models reveal accelerated angiogenesis (vascular endothelial growth factor +155%) and epithelialization rates (+38%; p<0.05) with topical Deferoxamine, attributed to reactive oxygen species scavenging and prolyl hydroxylase inhibition. Human trials remain preliminary but support continued mechanistic investigation [1] [7].

Table 3: Research Focus Areas Beyond Traditional Indications

PathologyKey Research FindingsExperimental Models
Radiation-induced fibrosisMicrovessel density ↑42%; collagen reorganizationMurine dermal irradiation
Alzheimer’s diseaseCortical iron ↓29%; β-amyloid plaques ↓43%; cognitive improvementAPP/PS1 transgenic mice
Parkinson’s diseaseNigral neuron survival ↑270%; reduced oxidative stress markersMPTP-lesioned primates
Diabetic ulcersEpithelialization rate ↑38%; VEGF expression ↑155%Db/db mouse wound model
Intracerebral hemorrhagePerihematomal iron clearance ↑; neuronal survival improved (preclinical)Collagenase-induced ICH in rats

The compound’s potential in intracerebral hemorrhage illustrates mechanistic complexity. Preclinical evidence confirms reduced perihematomal iron deposition and improved functional outcomes, but phase II human trials (NCT02175225) yielded neutral results for modified Rankin Scale outcomes at 90 days (34.3% vs 32.9%; adjusted difference 0.6%). This underscores persistent translational challenges despite compelling pathophysiological rationale [3].

Properties

Product Name

Deferoxamine mesylate

IUPAC Name

N'-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N-(5-aminopentyl)butanediamide;methanesulfonic acid

Molecular Formula

C26H52N6O10S

Molecular Weight

640.8 g/mol

InChI

InChI=1S/C25H48N6O7.CH4O3S/c1-21(32)30(37)19-9-3-7-18-29-24(35)13-14-25(36)31(38)20-10-4-8-17-28-23(34)12-11-22(33)27-16-6-2-5-15-26;1-5(2,3)4/h37-38H,2-20,26H2,1H3,(H,27,33)(H,28,34)(H,29,35);1H3,(H,2,3,4)

InChI Key

BDPUICJHVHALSH-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)NCCCCCN)O)O.CS(=O)(=O)O

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)NCCCCCN)O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.